molecular formula C20H18FNO4 B3030496 (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid CAS No. 913820-87-8

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid

Cat. No.: B3030496
CAS No.: 913820-87-8
M. Wt: 355.4
InChI Key: CJEQUGHYFSTTQT-KPZWWZAWSA-N
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Description

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid (CAS: 913820-87-8) is a fluorinated proline derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. With a molecular formula of C20H18FNO4 and molecular weight 355.36 g/mol, it is widely used in solid-phase peptide synthesis (SPPS) as a building block to incorporate fluorinated proline residues into peptide chains . The compound is commercially available (e.g., from WuXi TIDES) with >95% purity and is shipped at ambient temperatures .

Properties

IUPAC Name

(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c21-12-9-18(19(23)24)22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,23,24)/t12-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEQUGHYFSTTQT-KPZWWZAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201151462
Record name 1-(9H-Fluoren-9-ylmethyl) (2R,4S)-4-fluoro-1,2-pyrrolidinedicarboxylate
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Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913820-87-8
Record name 1-(9H-Fluoren-9-ylmethyl) (2R,4S)-4-fluoro-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913820-87-8
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Record name 1-(9H-Fluoren-9-ylmethyl) (2R,4S)-4-fluoro-1,2-pyrrolidinedicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,4S)-4-fluoro-1,2-pyrrolidinedicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester
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Mechanism of Action

Biological Activity

The compound (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid, often referred to as 9a, is a derivative of fluoropyrrolidine that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound based on various studies, focusing on its mechanism of action, efficacy in preclinical models, and potential applications in therapeutic settings.

  • Molecular Formula : C20H18FNO4
  • Molecular Weight : 355.36 g/mol
  • CAS Number : 1932387-77-3

The biological activity of this compound is primarily attributed to its role as an inhibitor of the PD-1/PD-L1 immune checkpoint pathway. This pathway is crucial in regulating the immune response to tumors. The compound demonstrates significant binding affinity to PD-L1, which is overexpressed in various cancers, thereby blocking the interaction between PD-1 and PD-L1 and enhancing T-cell activation against tumor cells .

In Vitro Studies

In vitro assays have shown that compounds similar to 9a exhibit cytotoxic effects on PD-L1 positive cancer cell lines, such as H358 (lung adenocarcinoma) and ES2 (ovarian carcinoma). The uptake of radiolabeled versions of these compounds was significantly higher in PD-L1 expressing tumors compared to non-expressing counterparts, indicating selective targeting .

Case Studies and Preclinical Models

A series of preclinical studies have been conducted to evaluate the efficacy of this compound. Notably:

  • Study 1 : A pilot study involved inoculating mice with H358 tumors followed by treatment with radiolabeled [18F]9a. Results indicated a 40–55% higher uptake in PD-L1 positive tumors compared to wild-type tumors .
  • Study 2 : In vivo PET imaging revealed that the compound could effectively visualize PD-L1 expression in tumors, providing a potential diagnostic tool alongside its therapeutic applications .

Toxicity Profile

Toxicity assessments indicated that at higher concentrations, this compound exhibited cytotoxic effects on Jurkat cells (a model for T-cells), highlighting the need for careful dose optimization in therapeutic contexts .

Comparative Analysis with Similar Compounds

Compound NameBinding AffinityCytotoxicityTumor Uptake (%)Reference
(2R,4S)-9aHighModerate40–55
BMS1166HighLowNot specified
Other PD-L1 InhibitorsVariableVariableVariable

Scientific Research Applications

Medicinal Chemistry

Fmoc-4-fluoropyrrolidine is primarily utilized in the synthesis of peptide-based drugs due to its ability to enhance the pharmacological properties of peptides. The fluorine atom in its structure plays a crucial role in increasing the lipophilicity and metabolic stability of peptide drugs, making them more effective in vivo.

Case Study: PD-L1 Inhibitors

Recent studies have focused on using fluorinated compounds as inhibitors of the PD-1/PD-L1 pathway, which is a significant target in cancer immunotherapy. For instance, modifications of Fmoc-4-fluoropyrrolidine have been investigated for their potential to disrupt PD-L1 interactions, enhancing T-cell activation against tumors .

Radiolabeling for Imaging

The compound has been explored for radiolabeling applications, particularly with fluorine-18 for PET imaging. This process allows researchers to visualize biological processes in real-time, aiding in drug development and therapeutic monitoring. The ability to label compounds with fluorine enhances their visibility and tracking within biological systems .

Synthesis of Novel Therapeutics

Fmoc-4-fluoropyrrolidine serves as a precursor for synthesizing various derivatives that exhibit biological activity against different diseases. For example, its derivatives have shown promise as inhibitors for prolyl oligopeptidase (POP), a target implicated in neurodegenerative diseases .

Structure-Activity Relationship (SAR) Studies

The incorporation of Fmoc-4-fluoropyrrolidine into larger molecular frameworks facilitates SAR studies that help identify key structural features responsible for biological activity. These studies are critical for optimizing lead compounds during drug development.

Potential Applications in Neuroscience

Given its structural properties, Fmoc-4-fluoropyrrolidine is being investigated for potential applications in neuroscience, particularly concerning compounds that modulate neurotransmitter systems or exhibit neuroprotective effects .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryBuilding block for peptide synthesis and modification
RadiolabelingUsed for PET imaging with fluorine-18
Synthesis of TherapeuticsPrecursor for derivatives targeting POP and other diseases
Structure-Activity RelationshipFacilitates optimization studies during drug development
Neuroscience ApplicationsInvestigated for potential neuroprotective effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent critically influences physicochemical and functional properties. Key analogs include:

Compound Name Substituent (4-position) CAS Number Molecular Weight (g/mol) Key Properties/Applications References
(2S,4S)-1-Fmoc-4-hydroxypyrrolidine-2-carboxylic acid -OH - - Enhanced hydrogen bonding; solubility tuning
(2S,4S)-1-Fmoc-4-benzylpyrrolidine-2-carboxylic acid -CH2C6H5 (benzyl) 1334671-66-7 427.49 Increased hydrophobicity; steric bulk
(2S,4S)-1-Fmoc-4-chloropyrrolidine-2-carboxylic acid -Cl 1029371-69-4 371.80 Electrophilic potential; halogen bonding
(2S,4R)-1-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid (stereoisomer) -F 203866-20-0 355.36 Altered stereoelectronic effects
(2R,4S)-1-Fmoc-4-azidopyrrolidine-2-carboxylic acid -N3 (azido) 2137142-63-1 378.40 Click chemistry applications

Key Observations :

  • Fluorine (target compound): Introduces electronegativity and small steric bulk, stabilizing specific peptide conformations (e.g., collagen mimics) .
  • Hydroxyl : Enhances solubility but may increase aggregation risk .
  • Benzyl : Boosts lipophilicity for membrane-penetrating peptides .
  • Chlorine : Larger atomic radius than fluorine; may influence halogen bonding in protein interactions .
Stereochemical Variants

Stereochemistry at the 2- and 4-positions significantly impacts biological activity and peptide folding:

Compound Name Stereochemistry CAS Number Key Differences References
(2R,4S)-1-Fmoc-4-fluoropyrrolidine-2-carboxylic acid (target) 2R,4S 913820-87-8 Favors Cγ-exo puckering in proline
(2S,4R)-1-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid 2S,4R 203866-20-0 Alters peptide backbone dihedral angles
(2R,4R)-1-Fmoc-4-fluoropyrrolidine-2-carboxylic acid 2R,4R 1932387-77-3 May induce distinct helical conformations

Key Observations :

  • The 2R,4S configuration (target) is commonly used to enforce specific proline puckering, stabilizing polyproline helices or β-turn structures .
  • 2S,4R isomers (e.g., ) may disrupt native peptide folding, useful in studying conformational dynamics .
Physicochemical and Functional Properties
Property Target Compound (2S,4S)-4-Benzyl Analog (2S,4R)-4-Fluoro Isomer
Molecular Weight (g/mol) 355.36 427.49 355.36
LogP (Predicted) ~2.5 (moderate lipophilicity) ~4.0 (high lipophilicity) ~2.5
Solubility Limited in aqueous buffers Poor (hydrophobic) Similar to target
Peptide Stability Enhanced metabolic stability Potential aggregation issues Altered backbone flexibility

Q & A

Basic Questions

Q. What are the established protocols for synthesizing (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves Fmoc-protection of the pyrrolidine backbone, followed by fluorination at the 4-position using fluorinating agents like DAST or Deoxo-Fluor under inert conditions. Chiral resolution via preparative HPLC or enzymatic methods ensures enantiomeric purity (>98%, as validated by chiral HPLC and optical rotation analysis) . Post-synthesis, reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) gradients is recommended for purification.

Q. What analytical techniques are critical for confirming structural integrity and purity post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry (e.g., fluorine-induced deshielding at C4 and coupling constants for trans/cis isomer differentiation) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected m/z: 355.36 for [M+H]+^+) .
  • HPLC : Purity assessment using UV detection at 265 nm (Fmoc absorption) with retention time consistency .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols (GHS H335) .
  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources (P210) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid

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